molecular formula C5H6BrF3 B2415154 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane CAS No. 2418711-57-4

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane

Cat. No. B2415154
CAS RN: 2418711-57-4
M. Wt: 203.002
InChI Key: UPTIGORXVZPYNM-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is a chemical compound with the molecular formula C5H6BrF3 . It is used in pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane consists of a three-membered cyclopropane ring with a bromine atom and a trifluoromethyl group attached to one carbon atom and a methyl group attached to another carbon atom . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane include its molecular weight, which is 231.01 g/mol . Other properties such as melting point, boiling point, density, and solubility can be determined experimentally or found in chemical databases .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Polyfunctionalized Cyclopropane

Jiang, Zhang, and Xiong (2003) developed a method for synthesizing trifluoromethylated polyfunctionalized cyclopropanes with high stereoselectivity. This method involves reacting 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, and it was applied to create (+/-)-trans-trifluoronorcoronamic acid (B. Jiang, Fangjiang Zhang, W. Xiong, 2003).

Formation of Cyclopropanes and Heterocycles

Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds. They investigated reactions of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions, resulting in various functionalized cyclopropanes and dihydrofurans (Francisco Farin˜a, M. Maestro, M. Martín, M. L. Soria, 1987).

Source of 1,2-Dichloro-3-Methylbut-2-Enzylidene

Baird and Hussain (1989) described using 2-bromo-1, 1, 2-trichloro-3, 3-dimethylcyclopropane as a source for 1,2-dichloro-3-methylbut-2-enzylidene. Their method included reactions at various temperatures to generate different products derived from 1,2-dichloro-3-methylbut-2-en-1-ylidene (M. Baird, H. Hussain, 1989).

Synthesis and Applications of Trifluoromethyl Cyclopropane Derivatives

Kasai et al. (2012) developed a practical synthesis method for trifluoromethylated cyclopropane derivatives. They achieved this by undergoing double alkylation with active methylene compounds, leading to high yields. The cyclopropane derivative was further used for synthesizing aminothiophenes (Noritaka Kasai, Ryoko Maeda, H. Furuno, T. Hanamoto, 2012).

properties

IUPAC Name

2-bromo-1-methyl-1-(trifluoromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c1-4(2-3(4)6)5(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIGORXVZPYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane

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